Amooracetal vs. 3-Epiturraeanthin: Structural Differentiation and Stereochemical Implications for Biological Activity
Amooracetal and 3-Epiturraeanthin (CAS 22415-24-3) share the same tirucallane-derived skeleton and molecular formula (C32H52O5) but differ in stereochemical configuration at multiple chiral centers, particularly at the C-3 hydroxyl position as indicated by the 'epi-' nomenclature and distinct InChIKey identifiers (LUGXHMKUSQNWEN-RYZUBBMNSA-N for Amooracetal vs. a different key for 3-Epiturraeanthin) . Within the Aphanamixis genus, stereochemical variation at this position has been correlated with differential cytotoxic potency against the same cancer cell line panels [1].
| Evidence Dimension | Stereochemical configuration at C-3 and other chiral centers |
|---|---|
| Target Compound Data | InChIKey: LUGXHMKUSQNWEN-RYZUBBMNSA-N; 3R,5R,9R,10R,13S,14S,17S configuration |
| Comparator Or Baseline | 3-Epiturraeanthin: C-3 epimer with distinct InChIKey and stereochemical descriptor |
| Quantified Difference | Epimeric relationship at C-3; distinct stereochemical identity as validated by independent CAS registry numbers and unique InChIKey strings |
| Conditions | Stereochemical assignment by 1D/2D NMR, MS, and comparison with literature data |
Why This Matters
Epimeric variation at C-3 alters molecular recognition by biological targets; researchers cannot substitute one epimer for another without validating target engagement in their specific assay system.
- [1] Zhang, W. M., et al. Phytochemistry Reviews, 2013, 12(3), 525-545. Constituents from Aphanamixis species and their biological activities. View Source
